molecular formula C19H21NO B081057 1-Benzyl-4-(4-methoxyphenyl)piperidine CAS No. 13314-69-7

1-Benzyl-4-(4-methoxyphenyl)piperidine

Cat. No.: B081057
CAS No.: 13314-69-7
M. Wt: 281.4 g/mol
InChI Key: UKPAKYMOHCOFAU-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-methoxyphenyl)piperidine is an organic compound that belongs to the class of piperidines It is characterized by a benzyl group attached to the nitrogen atom of the piperidine ring and a methoxyphenyl group attached to the fourth carbon of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-4-(4-methoxyphenyl)piperidine can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Another method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction. In this approach, 4-methoxyphenylboronic acid is coupled with 1-benzyl-4-chloropiperidine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(4-methoxyphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, strong bases such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-4-(4-methoxyphenyl)piperidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the structure-activity relationships of piperidine derivatives.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-methoxyphenyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl and methoxyphenyl groups contribute to the compound’s binding affinity and selectivity. The piperidine ring provides a scaffold that can interact with various biological targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: Similar structure but lacks the methoxy group on the phenyl ring.

    1-(4-Methoxyphenyl)piperidine: Similar structure but lacks the benzyl group on the nitrogen atom.

    4-(4-Methoxyphenyl)piperidine hydrochloride: Similar structure but in the hydrochloride salt form.

Uniqueness

1-Benzyl-4-(4-methoxyphenyl)piperidine is unique due to the presence of both benzyl and methoxyphenyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s versatility in various applications, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

1-benzyl-4-(4-methoxyphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-21-19-9-7-17(8-10-19)18-11-13-20(14-12-18)15-16-5-3-2-4-6-16/h2-10,18H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPAKYMOHCOFAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60632588
Record name 1-Benzyl-4-(4-methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13314-69-7
Record name 1-Benzyl-4-(4-methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Palladium on carbon (10%, 0.0695 g) is added to a mixture of 1-benzyl-1,2,3,6-tetrahydro-4-(4-methoxyphenyl)pyridine (XVI, Step 2, 0.6843 g, 2.4 mmol) in methanol/hydrochloric acid and the mixture is shaken overnight under approximately 40 psi of hydrogen. Additional palladium on carbon and concentrated hydrochloric acid are added and the mixture is again shaken overnight under hydrogen. The palladium on carbon then is filtered off and the filtrate is concentrated. The residue is partitioned between dichloromethane and saturated sodium bicarbonate and the combined organic phases are backwashed with saturated sodium bicarbonate, dried over magnesium sulfate, and concentrated to give 1-benzyl-4-(4-methoxyphenyl)piperidine (XVIII), NMR (CDCl3) 1.77, 2.07, 2.45, 3.00, 3.55, 3.78, 6.85, 7.16 and 7.31 δ.
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Synthesis routes and methods II

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